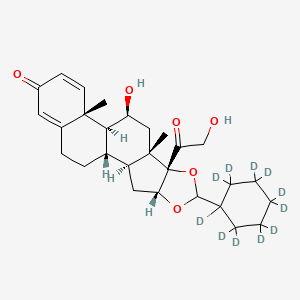

Desisobutyryl ciclesonide-d11

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C28H38O6 |

|---|---|

Molecular Weight |

481.7 g/mol |

IUPAC Name |

(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |

InChI |

InChI=1S/C28H38O6/c1-26-11-10-18(30)12-17(26)8-9-19-20-13-23-28(22(32)15-29,27(20,2)14-21(31)24(19)26)34-25(33-23)16-6-4-3-5-7-16/h10-12,16,19-21,23-25,29,31H,3-9,13-15H2,1-2H3/t19-,20-,21-,23+,24+,25?,26-,27-,28+/m0/s1/i3D2,4D2,5D2,6D2,7D2,16D |

InChI Key |

OXPLANUPKBHPMS-VFCFKYEJSA-N |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C2O[C@@H]3C[C@H]4[C@@H]5CCC6=CC(=O)C=C[C@@]6([C@H]5[C@H](C[C@@]4([C@@]3(O2)C(=O)CO)C)O)C)([2H])[2H])([2H])[2H])[2H] |

Canonical SMILES |

CC12CC(C3C(C1CC4C2(OC(O4)C5CCCCC5)C(=O)CO)CCC6=CC(=O)C=CC36C)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Desisobutyryl Ciclesonide-d11: Application in Bioanalytical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desisobutyryl ciclesonide-d11 (B12410966) is the deuterated analog of desisobutyryl ciclesonide (B122086), the pharmacologically active metabolite of the inhaled corticosteroid, ciclesonide. Ciclesonide is a prodrug that undergoes enzymatic hydrolysis in the lungs to form desisobutyryl ciclesonide, which exhibits potent anti-inflammatory effects.[1][2][3] Desisobutyryl ciclesonide-d11 serves as a crucial internal standard in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of desisobutyryl ciclesonide in biological matrices.[4][5] Its use is essential for pharmacokinetic and metabolic studies of ciclesonide.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₂₈H₂₇D₁₁O₆ |

| Molecular Weight | 481.7 g/mol |

| Synonyms | (11β,16α)-16,17-[[(R/S)-Cyclohexyl-d11-methylene]bis(oxy)]-11,21-dihydroxypregna-1,4-diene-3,20-dione; CIC-AP-d11; Ciclesonide active principle-d11 |

| Primary Use | Internal standard for quantitative analysis |

Mechanism of Action of the Active Metabolite (Desisobutyryl Ciclesonide)

Desisobutyryl ciclesonide exerts its anti-inflammatory effects by acting as a potent agonist for the glucocorticoid receptor (GR).[6][7] Upon binding to the cytosolic GR, the receptor-ligand complex translocates to the nucleus. Within the nucleus, it modulates the transcription of target genes by binding to glucocorticoid response elements (GREs) in their promoter regions. This interaction can either activate or repress gene expression, leading to a reduction in the production of pro-inflammatory mediators and an increase in anti-inflammatory proteins.[6][7]

Glucocorticoid receptor signaling pathway of Desisobutyryl Ciclesonide.

Use in Quantitative Analysis

This compound is the internal standard of choice for the quantification of desisobutyryl ciclesonide in biological samples. Its utility stems from its near-identical chemical and physical properties to the analyte, while its increased mass allows for distinct detection in mass spectrometry. This co-elution and co-ionization with the analyte of interest allows for the correction of variability during sample preparation and analysis, leading to highly accurate and precise results.[4]

Experimental Workflow for LC-MS/MS Analysis

The following diagram outlines a typical workflow for the quantification of desisobutyryl ciclesonide using its deuterated internal standard.

A typical experimental workflow for LC-MS/MS analysis.

Detailed Experimental Protocols

Sample Preparation

A robust sample preparation is critical for accurate quantification. The following are generalized protocols that may require optimization based on the specific biological matrix.

1. Protein Precipitation:

-

To a 100 µL aliquot of the biological sample (e.g., plasma, serum), add a known concentration of this compound solution.

-

Add 300 µL of a cold organic solvent, such as acetonitrile (B52724) or methanol, to precipitate proteins.

-

Vortex the mixture vigorously for approximately 30-60 seconds.

-

Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube for further processing or direct injection into the LC-MS/MS system.

2. Liquid-Liquid Extraction (LLE):

-

To a known volume of the biological sample spiked with this compound, add an immiscible organic solvent (e.g., methyl tert-butyl ether, ethyl acetate).

-

Vortex the mixture for several minutes to facilitate the transfer of the analyte and internal standard into the organic phase.

-

Centrifuge to separate the aqueous and organic layers.

-

Carefully transfer the organic layer to a new tube.

-

Evaporate the organic solvent under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.[8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters

The following table summarizes typical LC-MS/MS parameters for the analysis of desisobutyryl ciclesonide and its deuterated internal standard. These parameters should be optimized for the specific instrument and application.

| Parameter | Typical Setting |

| LC Column | C18 reverse-phase column |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 5 - 20 µL |

| Ionization Mode | Electrospray Ionization (ESI) Positive or Atmospheric Pressure Chemical Ionization (APCI) Positive |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Desisobutyryl ciclesonide) | Q1: m/z 471.3 -> Q3: m/z 313.2 (example) |

| MRM Transition (this compound) | Q1: m/z 482.3 -> Q3: m/z 313.2 (example) |

Quantitative Data Summary

The use of this compound as an internal standard has enabled the development of highly sensitive and robust analytical methods.

| Analytical Method | Lower Limit of Quantification (LLOQ) | Analyte Recovery | Reference |

| LC-APCI-MS/MS | 10 pg/mL | Not specified | [8] |

| Ultrasensitive LC-MS/MS | 1 pg/mL | ~85% | [4] |

| LC-HRMS/MS (in horses) | ~1 pg/mL | Not specified | [9][10] |

Conclusion

This compound is an indispensable tool for researchers and scientists in the field of drug development and clinical pharmacology. Its application as an internal standard in LC-MS/MS methodologies ensures the generation of high-quality, reliable data for the quantitative analysis of the active metabolite of ciclesonide. The detailed protocols and established analytical performance metrics provided in this guide serve as a valuable resource for the development and validation of bioanalytical assays for ciclesonide and its metabolites.

References

- 1. benchchem.com [benchchem.com]

- 2. Metabolism of ciclesonide in the upper and lower airways: review of available data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deposition and metabolism of inhaled ciclesonide in the human lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Ultrasensitive LC-APPI-MS/MS Method for Simultaneous Determination of Ciclesonide and Active Metabolite Desisobutyryl-Ciclesonide in Human Serum and Its Application to a Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tissue accumulation kinetics of ciclesonide-active metabolite and budesonide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Physiologic and structural characterization of desisobutyryl-ciclesonide, a selective glucocorticoid receptor modulator in newborn rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Simultaneous determination of ciclesonide and its active metabolite desisobutyryl-ciclesonide in human plasma by LC-APCI-MS/MS: application to pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. madbarn.com [madbarn.com]

- 10. LC-HRMS/MS study of the prodrug ciclesonide and its active metabolite desisobutyryl-ciclesonide in plasma after an inhalative administration to horses for doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Synthesis Pathway for Desisobutyryl Ciclesonide-d11

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a proposed synthesis pathway for Desisobutyryl ciclesonide-d11 (B12410966), a deuterated analog of the active metabolite of the inhaled corticosteroid, Ciclesonide (B122086). The information presented herein is intended for research and development purposes and is based on established chemical principles and published synthetic methodologies for related compounds.

Introduction

Desisobutyryl ciclesonide is the pharmacologically active metabolite of Ciclesonide, a pro-drug used in the treatment of asthma and allergic rhinitis.[1][2] Upon inhalation, Ciclesonide is hydrolyzed by esterases in the lungs to form Desisobutyryl ciclesonide, which exhibits high affinity for the glucocorticoid receptor.[1][3][4][5] The deuterated analog, Desisobutyryl ciclesonide-d11, is a valuable tool in pharmacokinetic and metabolic studies, serving as an internal standard for quantitative analysis by mass spectrometry. This guide outlines a plausible multi-step synthesis for this isotopically labeled compound.

The proposed synthesis commences with the preparation of deuterated cyclohexanecarboxaldehyde (B41370), followed by a one-pot reaction to form the Ciclesonide-d11 intermediate, and concludes with the hydrolysis of the isobutyryl group to yield the final product.

Proposed Synthesis Pathway

The overall synthetic route for this compound is depicted in the following workflow diagram.

Experimental Protocols

Stage 1: Synthesis of d11-Cyclohexanecarboxaldehyde

This protocol is adapted from modern methods for the deuteration of aldehydes using N-heterocyclic carbene (NHC) catalysis.[6][7][8][9]

Materials:

-

Cyclohexanecarboxaldehyde

-

N-heterocyclic carbene (NHC) catalyst (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)

-

Deuterium (B1214612) oxide (D₂O)

-

Anhydrous solvent (e.g., tetrahydrofuran)

Procedure:

-

In a dry reaction vessel under an inert atmosphere, dissolve cyclohexanecarboxaldehyde and the NHC catalyst in the anhydrous solvent.

-

Add an excess of deuterium oxide (D₂O) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until deuterium incorporation is maximized, as monitored by NMR spectroscopy or mass spectrometry.

-

Upon completion, quench the reaction and extract the product with a suitable organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield d11-cyclohexanecarboxaldehyde.

Stage 2: Synthesis of Ciclesonide-d11

This one-pot synthesis is based on a patented method utilizing an acidic ionic liquid as both the solvent and catalyst.[10]

Materials:

-

16α-Hydroxyprednisolone

-

d11-Cyclohexanecarboxaldehyde (from Stage 1)

-

Isobutyric anhydride

-

Acidic ionic liquid (e.g., 1-butyl-3-methylimidazolium hydrogen sulfate)

-

Anhydrous magnesium sulfate

-

Distilled water

Procedure:

-

Combine 16α-hydroxyprednisolone, d11-cyclohexanecarboxaldehyde, isobutyric anhydride, and the acidic ionic liquid in a reaction vessel.

-

Heat the reaction mixture to 50-80°C and stir until the reaction is complete, as monitored by TLC or HPLC.

-

After cooling to room temperature, extract the product with toluene.

-

Wash the combined toluene layers with distilled water.

-

Dry the toluene layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain crude Ciclesonide-d11.

-

The product can be further purified by crystallization.

Stage 3: Hydrolysis to this compound

This procedure is adapted from a method for the deacetylation of a similar steroid intermediate.[11][12]

Materials:

-

Ciclesonide-d11 (from Stage 2)

-

Methanol

-

Dichloromethane

-

Potassium hydroxide (B78521) (KOH)

-

Dilute acetic acid

Procedure:

-

Dissolve Ciclesonide-d11 in a mixture of methanol and dichloromethane under an inert atmosphere.

-

Cool the solution and add a solution of potassium hydroxide.

-

Stir the reaction mixture and monitor for the disappearance of the starting material.

-

Neutralize the reaction with dilute acetic acid.

-

Concentrate the solution under reduced pressure.

-

The crude product can be purified by crystallization or chromatography to yield this compound.

Data Presentation

The following table summarizes expected yields for the non-deuterated synthesis of Ciclesonide, which can serve as an estimate for the deuterated analog.

| Reaction Stage | Starting Material | Product | Reported Yield (%) | Reference |

| Synthesis of Ciclesonide | 16α-Hydroxyprednisolone | Ciclesonide | 82-85 | [10] |

Metabolic Activation of Ciclesonide

For context, the following diagram illustrates the biological conversion of Ciclesonide to its active metabolite, Desisobutyryl ciclesonide, in the lungs.

Conclusion

This technical guide provides a comprehensive, albeit proposed, synthesis pathway for this compound. The outlined protocols are based on established and published methodologies for analogous chemical transformations. Researchers should note that optimization of reaction conditions may be necessary to achieve desired yields and purity. The successful synthesis of this compound will provide a crucial tool for advancing the understanding of the pharmacokinetics and metabolism of Ciclesonide.

References

- 1. researchgate.net [researchgate.net]

- 2. medkoo.com [medkoo.com]

- 3. Metabolism of ciclesonide in the upper and lower airways: review of available data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of esterases in the metabolism of ciclesonide to desisobutyryl-ciclesonide in human tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deposition and metabolism of inhaled ciclesonide in the human lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Practical Synthesis of C-1 Deuterated Aldehydes Enabled by NHC Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Available Technologies | Tech Launch Arizona [inventions.arizona.edu]

- 8. WO2021045879A1 - Synthesis of deuterated aldehydes - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. CN101857627B - Synthesis method for ciclesonide - Google Patents [patents.google.com]

- 11. EP2064227A2 - Processes for the preparation of ciclesonide and its crystal form - Google Patents [patents.google.com]

- 12. US20100222572A1 - Processes for the preparation of ciclesonide and its crystal modification - Google Patents [patents.google.com]

The Pharmacokinetics and Metabolism of Ciclesonide: A Prodrug Approach to Targeted Anti-Inflammatory Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ciclesonide (B122086) is a synthetic corticosteroid designed as a prodrug for the treatment of asthma and allergic rhinitis. Its therapeutic efficacy is dependent on its metabolic activation to desisobutyryl-ciclesonide (B8069184) (des-CIC), a potent anti-inflammatory agent. This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of ciclesonide, with a focus on its conversion to des-CIC. We will delve into the enzymatic processes, tissue-specific metabolism, and the subsequent metabolic fate of the active compound. This document synthesizes quantitative data from key studies, details experimental methodologies, and provides visual representations of the metabolic pathways to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of respiratory therapeutics.

Introduction

Ciclesonide represents a sophisticated approach in inhaled corticosteroid therapy, utilizing a prodrug strategy to enhance its therapeutic index.[1][2] Administered in an inactive form, ciclesonide requires local bioactivation within the lungs to exert its anti-inflammatory effects.[3][4] This targeted activation minimizes systemic exposure and the potential for adverse effects commonly associated with corticosteroids.[1][5] The primary active metabolite, desisobutyryl-ciclesonide (des-CIC), possesses a significantly higher affinity for the glucocorticoid receptor, driving its potent therapeutic activity.[3][6] Understanding the intricate details of ciclesonide's absorption, distribution, metabolism, and excretion (ADME) is paramount for optimizing its clinical application and for the development of future respiratory therapies.

Metabolic Activation of Ciclesonide to Desisobutyryl-Ciclesonide

The conversion of ciclesonide to its active metabolite, des-CIC, is a critical step in its mechanism of action. This biotransformation is primarily mediated by esterases present in target tissues.

Enzymatic Hydrolysis

The activation of ciclesonide occurs via hydrolysis of the isobutyryl ester at the C21 position, a reaction catalyzed by endogenous esterases.[7][8] In vitro studies utilizing various human tissues and cell lines have identified carboxylesterases and cholinesterases as the key enzymes responsible for this conversion.[8][9][10] Inhibition of these esterases with specific chemical inhibitors like bis(p-nitrophenyl) phosphate (B84403) (BNPP) and iso-OMPA has been shown to significantly reduce the formation of des-CIC, confirming their central role in the activation process.[9][11]

Tissue-Specific Metabolism

The metabolic activation of ciclesonide is highly localized to the airways and, to a lesser extent, the liver.

-

Lungs: As the primary target organ, the lungs exhibit significant esterase activity, leading to efficient on-site conversion of inhaled ciclesonide to des-CIC.[5][7][12] This localized activation ensures high concentrations of the active metabolite at the site of inflammation.[7] Studies using human precision-cut lung slices and bronchial epithelial cells have demonstrated rapid and substantial hydrolysis of ciclesonide.[8][13]

-

Nasal Mucosa: Similar to the lower airways, the nasal epithelium also possesses the necessary esterases for the bioactivation of intranasally administered ciclesonide.[9][14] In vitro experiments with human nasal epithelial cells (HNEC) have shown rapid conversion to des-CIC.[10]

-

Liver: The liver also demonstrates high esterase activity and contributes to the metabolism of systemically absorbed ciclesonide.[8][13] However, the liver is also the primary site for the subsequent inactivation of des-CIC through cytochrome P450 (CYP) enzymes, primarily CYP3A4.[9][15] This rapid hepatic clearance of any systemically available des-CIC further contributes to the favorable safety profile of ciclesonide.[8]

-

Systemic Circulation: In contrast to the lungs and liver, ciclesonide is relatively stable in human plasma due to lower esterase activity.[8] This limits systemic activation of the prodrug.

The following diagram illustrates the metabolic activation pathway of ciclesonide.

Pharmacokinetics of Ciclesonide and Desisobutyryl-Ciclesonide

The pharmacokinetic profiles of both ciclesonide and des-CIC are characterized by factors that favor localized lung activity and minimize systemic effects.

Absorption

Following inhalation, ciclesonide is deposited in the lungs where it is rapidly absorbed and converted to des-CIC.[7][16] A fraction of the inhaled dose is inevitably swallowed and can be absorbed from the gastrointestinal tract. However, the oral bioavailability of ciclesonide is very low (<1%) due to extensive first-pass metabolism in the liver.[17]

Distribution

Both ciclesonide and des-CIC are highly protein-bound in plasma (approximately 99%), which limits the amount of free, systemically active drug.[1][5]

Metabolism of Desisobutyryl-Ciclesonide

Once formed, des-CIC undergoes further metabolism.

-

Fatty Acid Conjugation: A unique feature of des-CIC metabolism in the lungs is its reversible conjugation with fatty acids, such as oleic and palmitic acid, to form inactive esters.[7][13] These lipophilic conjugates act as an intracellular reservoir of the active metabolite, which can be slowly hydrolyzed back to des-CIC, thereby prolonging its anti-inflammatory activity within the lung tissue.[9][14] This depot effect may support a once-daily dosing regimen.[7]

-

Hepatic Inactivation: Systemically available des-CIC is rapidly metabolized in the liver by CYP3A4 to inactive hydroxylated metabolites.[9][15] This efficient hepatic clearance further minimizes the potential for systemic side effects.

The diagram below outlines the complete metabolic pathway of ciclesonide.

Excretion

The metabolites of ciclesonide are primarily eliminated in the feces, with a smaller proportion excreted in the urine.[17]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for ciclesonide and des-CIC from various studies.

Table 1: Pharmacokinetic Parameters of Desisobutyryl-Ciclesonide (des-CIC) after Inhaled Ciclesonide Administration

| Parameter | Healthy Volunteers | Asthma Patients | Reference |

| Tmax (h) | ~1.0 | Unchanged from healthy | [16] |

| t½ (h) | 5.2 | 6.7 | [16] |

| CL/F (L/h) | 339.7 | 301 (mild-moderate), 283 (severe) | [16] |

| Oral Bioavailability of des-CIC | <1% | - | [17] |

Table 2: In Vitro Hydrolysis of Ciclesonide in Human Tissues

| Tissue Fraction | Hydrolysis Rate (nmol/g tissue/min) | Reference |

| Liver Microsomes | 25.4 | [8] |

| Liver Cytosol | 62.9 | [8] |

| Peripheral Lung Microsomes | 0.089 | [8] |

| Peripheral Lung Cytosol | 0.915 | [8] |

| Plasma (nmol/mL plasma/min) | 0.001 | [8] |

Experimental Protocols

This section provides an overview of the methodologies used in key studies investigating the metabolism of ciclesonide.

In Vitro Metabolism in Human Lung and Liver Slices

-

Objective: To investigate the metabolism of ciclesonide in human lung and liver tissues.

-

Methodology:

-

Precision-cut lung and liver slices from human donors were incubated with 25 µM [14C]-ciclesonide for 2, 6, and 24 hours.[13]

-

Cellular viability was assessed by measuring ATP content and protein synthesis.[13]

-

Tissue samples were analyzed for ciclesonide and its metabolites using high-performance liquid chromatography (HPLC) with ultraviolet and radiochemical detection.[13]

-

Metabolite identity was confirmed using mass spectrometry.[13]

-

-

Key Findings: Ciclesonide was converted to des-CIC and subsequently to fatty acid conjugates in lung slices. In liver slices, ciclesonide was metabolized to several polar metabolites, with dihydroxylated des-CIC being the major one.[13]

In Vitro Metabolism in Human Airway Epithelial Cells

-

Objective: To characterize the enzymes involved in ciclesonide activation in human airway cells.

-

Methodology:

-

Cultures of human nasal epithelial cells (HNEC) and normal human bronchial epithelial (NHBE) cells were used.[9][10]

-

Cells were incubated with ciclesonide in the presence or absence of specific esterase inhibitors (e.g., BNPP for carboxylesterases, iso-OMP for cholinesterases).[9][11]

-

Concentrations of ciclesonide and des-CIC were quantified using liquid chromatography with tandem mass spectrometry (LC-MS/MS).[9][10]

-

-

Key Findings: Carboxylesterases and cholinesterases were identified as the primary enzymes responsible for the conversion of ciclesonide to des-CIC in airway epithelial cells.[9][10]

The experimental workflow for identifying the enzymes responsible for ciclesonide metabolism is depicted below.

In Vivo Metabolism in Human Lung Tissue

-

Objective: To investigate the in vivo metabolism of inhaled ciclesonide in the human lung.

-

Methodology:

-

Patients scheduled for lung surgery received a single inhaled dose of 1,280 µg ciclesonide at various time points (2 to 24 hours) before tissue resection.[12]

-

Resected central and peripheral lung tissue samples were collected.[12]

-

Concentrations of ciclesonide, des-CIC, and its fatty acid conjugates (oleate and palmitate) were determined using LC-MS/MS.[7][12]

-

-

Key Findings: Ciclesonide was rapidly converted to des-CIC in both central and peripheral lung tissue. Des-CIC and its fatty acid conjugates were detectable up to 24 hours post-inhalation, confirming the formation of a local depot of the active metabolite.[7][12]

Mechanism of Action of Desisobutyryl-Ciclesonide

Des-CIC exerts its anti-inflammatory effects through its high-affinity binding to the glucocorticoid receptor (GR).[3][6] The affinity of des-CIC for the GR is approximately 120 times greater than that of the parent compound, ciclesonide.[6][18] Upon binding, the des-CIC-GR complex translocates to the nucleus, where it modulates the transcription of target genes.[19][20] This leads to the upregulation of anti-inflammatory proteins, such as lipocortin-1, and the downregulation of pro-inflammatory cytokines, chemokines, and adhesion molecules.[6][19] The net effect is a reduction in airway inflammation, hyperresponsiveness, and mucus production.[19]

The signaling pathway for the anti-inflammatory action of des-CIC is illustrated below.

Conclusion

The pharmacokinetic and metabolic profile of ciclesonide is uniquely suited for inhaled corticosteroid therapy. Its prodrug nature, coupled with localized activation in the lungs and rapid systemic clearance, results in a high therapeutic index. The conversion to the highly potent metabolite, des-CIC, at the site of action, and the subsequent formation of a fatty acid conjugate depot, contribute to its prolonged anti-inflammatory effects and the potential for once-daily dosing. This in-depth understanding of ciclesonide's disposition is crucial for its effective clinical use and provides a valuable framework for the rational design of future inhaled therapies for respiratory diseases.

References

- 1. Pharmacokinetic and pharmacodynamic properties of inhaled ciclesonide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ciclesonide: A Pro-Soft Drug Approach for Mitigation of Side Effects of Inhaled Corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ciclesonide: a safe and effective inhaled corticosteroid for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical Pharmacokinetic and Pharmacodynamic Profile of Inhaled Ciclesonide | springermedizin.de [springermedizin.de]

- 5. Clinical pharmacokinetic and pharmacodynamic profile of inhaled ciclesonide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. publications.ersnet.org [publications.ersnet.org]

- 8. The role of esterases in the metabolism of ciclesonide to desisobutyryl-ciclesonide in human tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolism of ciclesonide in the upper and lower airways: review of available data - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro metabolism of ciclesonide in human nasal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Deposition and metabolism of inhaled ciclesonide in the human lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In Vitro metabolism of ciclesonide in human lung and liver precision-cut tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Metabolism of ciclesonide in the upper and lower airways: review of available data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. dshs-koeln.de [dshs-koeln.de]

- 16. fda.gov [fda.gov]

- 17. Pharmacokinetics of [14C]ciclesonide after oral and intravenous administration to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Ciclesonide | C32H44O7 | CID 6918155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. What is the mechanism of Ciclesonide? [synapse.patsnap.com]

- 20. google.com [google.com]

The In Vitro Biological Profile of Desisobutyryl-Ciclesonide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desisobutyryl-ciclesonide (B8069184) (des-CIC) is the pharmacologically active metabolite of the inhaled corticosteroid (ICS) ciclesonide (B122086). Ciclesonide itself is a prodrug, designed to be activated by intracellular esterases within the lungs to its active form, des-CIC.[1][2][3] This targeted activation minimizes systemic exposure and potential side effects.[4][5] Des-CIC exerts its potent anti-inflammatory effects through high-affinity binding to the glucocorticoid receptor (GR), leading to the modulation of gene expression.[6][7] This technical guide provides a comprehensive overview of the in vitro biological activity of des-CIC, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental assessment.

Quantitative Analysis of In Vitro Activity

The in vitro potency of desisobutyryl-ciclesonide has been characterized through various assays, quantifying its receptor binding, anti-inflammatory efficacy, and gene regulatory functions.

Glucocorticoid Receptor Binding Affinity

Des-CIC exhibits a significantly higher binding affinity for the glucocorticoid receptor compared to its parent compound, ciclesonide, and is comparable to or exceeds that of other established corticosteroids.[8][9]

| Compound | Relative Binding Affinity (%) (Dexamethasone = 100) | Species | Reference |

| Desisobutyryl-ciclesonide (des-CIC) | 1212 | Rat | [9] |

| Ciclesonide | 12 | Rat | [9] |

| Budesonide | 905 | Rat | [9] |

| Dexamethasone | 100 | Rat | [9] |

| Compound | IC50 (nM) for human GR | Reference |

| Desisobutyryl-ciclesonide (des-CIC) | 1.75 | [6] |

Anti-Inflammatory Potency

The anti-inflammatory activity of des-CIC has been demonstrated through its ability to inhibit the proliferation of immune cells and the production of pro-inflammatory cytokines.[6][10]

| Assay | Cell Type | Stimulant | IC50 (nM) | Reference |

| Inhibition of Cell Proliferation | Rat Spleen Cells | Concanavalin A | 1.5 | [6] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Concanavalin A | 1.3 | [6] | |

| Human CD4+ Lymphocytes | CD3 | 0.2 | [6] | |

| Inhibition of Cytokine Production | Human CD4+ Lymphocytes | CD3 | 0.5 - 1.5 | [6] |

In studies using human bronchial epithelial cells (HBEC), ciclesonide (which is converted to des-CIC) dose-dependently inhibited the release of GM-CSF and IL-8 induced by IL-4 and TNF-alpha.[11]

Gene Expression Modulation: Transactivation and Transrepression

Glucocorticoids mediate their effects through two primary genomic mechanisms: transactivation, which is often associated with metabolic side effects, and transrepression, which is linked to their anti-inflammatory actions.[12] Des-CIC has been shown to be potent in both pathways.[13][14]

| Mechanism | Reporter Gene Assay | Cell Line | EC50 (nM) | Reference |

| Transactivation | GRE-SEAP | A549 | ~1 | [12][15] |

| Transrepression | AP-1-SEAP | A549 | ~1 | [12][15] |

| Transrepression | NF-κB-SEAP | A549 | ~10 | [12][15] |

Note: EC50 values are approximated from graphical data presented in the cited literature.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of standard protocols for assays used to characterize the in vitro activity of des-CIC.

Glucocorticoid Receptor Binding Assay

Objective: To determine the affinity of des-CIC for the glucocorticoid receptor.

Principle: This is a competitive binding assay where the test compound (des-CIC) competes with a radiolabeled ligand (e.g., [³H]dexamethasone) for binding to the glucocorticoid receptor in a cell lysate or with purified receptor.

Materials:

-

Test compound (desisobutyryl-ciclesonide)

-

Radiolabeled ligand ([³H]dexamethasone)

-

Source of glucocorticoid receptor (e.g., rat lung cytosol)

-

Binding buffer (e.g., Tris-HCl buffer with molybdate (B1676688) and dithiothreitol)

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of des-CIC and a reference compound (e.g., dexamethasone).

-

In a multi-well plate, incubate the glucocorticoid receptor source with a fixed concentration of [³H]dexamethasone and varying concentrations of the test compound or reference compound.

-

Incubate for a sufficient time to reach equilibrium (e.g., 18-24 hours at 4°C).

-

Separate the bound from the unbound radioligand using a method such as dextran-coated charcoal or filtration.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand. The relative binding affinity (RBA) can then be calculated relative to the reference compound.

Lymphocyte Proliferation Assay

Objective: To assess the inhibitory effect of des-CIC on immune cell proliferation.

Principle: Lymphocytes are stimulated to proliferate with a mitogen (e.g., Concanavalin A or anti-CD3 antibody). The inhibitory effect of the test compound is measured by the reduction in proliferation, often quantified by the incorporation of a labeled nucleotide (e.g., [³H]thymidine) or a colorimetric assay (e.g., MTS or WST-1).

Materials:

-

Isolated lymphocytes (e.g., human PBMCs or rat spleen cells)

-

Cell culture medium (e.g., RPMI-1640 with fetal bovine serum)

-

Mitogen (e.g., Concanavalin A or anti-CD3 antibody)

-

Test compound (desisobutyryl-ciclesonide)

-

Proliferation detection reagent (e.g., [³H]thymidine or MTS reagent)

-

Multi-well cell culture plates

Procedure:

-

Seed the isolated lymphocytes into a 96-well plate.

-

Add serial dilutions of des-CIC to the wells.

-

Add the mitogen to stimulate cell proliferation.

-

Incubate the plate for a period of time (e.g., 72 hours).

-

For the final few hours of incubation (e.g., 4-18 hours), add the proliferation detection reagent (e.g., [³H]thymidine).

-

Harvest the cells and measure the incorporated radioactivity or the colorimetric signal.

-

Calculate the IC50 value, representing the concentration of des-CIC that causes 50% inhibition of proliferation.

Reporter Gene Assay for Transactivation and Transrepression

Objective: To measure the ability of des-CIC to activate (transactivate) or repress (transrepress) gene expression mediated by specific transcription factors.

Principle: A reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP) is placed under the control of a promoter containing specific response elements (e.g., Glucocorticoid Response Elements - GREs for transactivation, or AP-1/NF-κB binding sites for transrepression). Cells stably transfected with this construct are treated with the test compound, and the expression of the reporter gene is measured.

Materials:

-

A suitable cell line (e.g., A549 human lung epithelial cells) stably transfected with the reporter plasmid.

-

Cell culture medium and reagents.

-

Test compound (desisobutyryl-ciclesonide).

-

For transrepression assays, a pro-inflammatory stimulus (e.g., TNF-α or PMA) to activate AP-1 or NF-κB.

-

Lysis buffer and substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase).

-

Luminometer or spectrophotometer.

Procedure:

-

Seed the transfected cells in a multi-well plate and allow them to adhere.

-

Treat the cells with serial dilutions of des-CIC.

-

For transrepression assays, co-treat with a pro-inflammatory stimulus.

-

Incubate for an appropriate time (e.g., 24 hours).

-

Lyse the cells and measure the reporter enzyme activity according to the manufacturer's instructions.

-

Calculate the EC50 (for transactivation) or IC50 (for transrepression) value.

Visualizing the Molecular and Experimental Pathways

Activation of Ciclesonide and Subsequent Cellular Effects

Caption: Ciclesonide activation to des-CIC and its subsequent genomic actions.

Workflow for a Reporter Gene Assay

Caption: A typical experimental workflow for a transactivation reporter assay.

Glucocorticoid Receptor Signaling Pathway

Caption: The canonical signaling pathway of the glucocorticoid receptor.

Conclusion

The in vitro data robustly demonstrate that desisobutyryl-ciclesonide is a highly potent glucocorticoid. Its high affinity for the glucocorticoid receptor translates into significant anti-inflammatory activity, as evidenced by its ability to inhibit lymphocyte proliferation and cytokine production at low nanomolar concentrations. Furthermore, its capacity to potently modulate gene expression through both transactivation and transrepression pathways underscores its efficacy as a corticosteroid. The prodrug strategy, which ensures the localized activation of ciclesonide to des-CIC in the lungs, coupled with the inherent potency of the active metabolite, provides a strong rationale for its therapeutic use in inflammatory airway diseases. This guide serves as a foundational resource for researchers and professionals engaged in the study and development of corticosteroids.

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolism of ciclesonide in the upper and lower airways: review of available data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ciclesonide--a novel corticosteroid for the management of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ciclesonide: a novel inhaled corticosteroid for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ciclesonide: A Pro-Soft Drug Approach for Mitigation of Side Effects of Inhaled Corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Ciclesonide: a safe and effective inhaled corticosteroid for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro and in vivo anti-inflammatory activity of the new glucocorticoid ciclesonide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. | BioWorld [bioworld.com]

- 12. Transrepression and transactivation potencies of inhaled glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Physiologic and structural characterization of desisobutyryl-ciclesonide, a selective glucocorticoid receptor modulator in newborn rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Role of Deuterium Labeling in Desisobutyryl Ciclesonide-d11: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of deuterium-labeled Desisobutyryl ciclesonide-d11 (B12410966) in the bioanalysis of its non-labeled, pharmacologically active counterpart, Desisobutyryl ciclesonide (B122086). Ciclesonide is an inhaled corticosteroid prodrug that is converted in vivo to Desisobutyryl ciclesonide, its active metabolite. Accurate quantification of this metabolite is paramount in pharmacokinetic and metabolic studies. The use of a stable isotope-labeled internal standard like Desisobutyryl ciclesonide-d11 is the gold standard for achieving the required accuracy and precision in such analyses.

The Principle of Stable Isotope Dilution Assays

The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1] This technique, known as a stable isotope dilution assay, relies on the near-identical physicochemical properties of the deuterated standard and the analyte. The key difference lies in the mass of the molecule due to the replacement of 11 hydrogen atoms with deuterium. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar behavior during sample preparation and chromatographic separation minimizes analytical variability.

Bioanalytical Methodologies: A Detailed Protocol

The quantification of Desisobutyryl ciclesonide in biological matrices such as plasma or serum is a critical aspect of clinical and preclinical studies. Below is a detailed experimental protocol for a typical LC-MS/MS method utilizing this compound as an internal standard.

Sample Preparation: Liquid-Liquid Extraction

-

Aliquoting: Transfer a precise volume (e.g., 200 µL) of the biological sample (plasma, serum, etc.) into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add a small, precise volume of a known concentration of this compound solution to each sample, except for the blank matrix samples.

-

Extraction: Add an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate) to the sample.

-

Vortexing: Vortex the mixture vigorously for a set period (e.g., 5-10 minutes) to ensure thorough mixing and extraction of the analyte and internal standard into the organic phase.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g for 5 minutes) to separate the organic and aqueous layers.

-

Supernatant Transfer: Carefully transfer the organic supernatant to a new, clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature.

-

Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase used for the LC-MS/MS analysis.

-

Injection: Inject a defined volume of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following table summarizes typical LC-MS/MS parameters for the analysis of Desisobutyryl ciclesonide using this compound as an internal standard.

| Parameter | Condition |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | A suitable gradient to separate the analyte from matrix components |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40 °C |

| Tandem Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Desisobutyryl ciclesonide Transition | m/z 529.2 → 357.2[1] |

| This compound Transition | m/z 540.4 → 357.2[1] |

| Collision Energy | Optimized for fragmentation (e.g., 21 eV)[1] |

Quantitative Data and Method Validation

The use of this compound allows for the development of highly sensitive and robust bioanalytical methods. The following table presents a summary of typical validation parameters for such a method.

| Validation Parameter | Typical Acceptance Criteria | Example Performance Data |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 10 pg/mL |

| Precision (CV%) | Within-run and between-run ≤ 15% (≤ 20% at LLOQ) | < 10% |

| Accuracy (% Bias) | Within ±15% of nominal value (±20% at LLOQ) | ± 8% |

| Recovery | Consistent and reproducible | ~85-95% |

| Matrix Effect | Minimal and compensated by the internal standard | Within acceptable limits |

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the metabolic pathway of ciclesonide and the experimental workflow for bioanalysis.

Caption: Metabolic activation of Ciclesonide to Desisobutyryl ciclesonide.

References

Desisobutyryl ciclesonide glucocorticoid receptor binding affinity

An In-depth Technical Guide on the Glucocorticoid Receptor Binding Affinity of Desisobutyryl Ciclesonide (B122086)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciclesonide is an inhaled corticosteroid (ICS) utilized for the management of persistent asthma. It is administered as a prodrug, which is locally activated in the lungs by endogenous esterases to its pharmacologically active metabolite, desisobutyryl ciclesonide (des-CIC).[1][2][3][4] This targeted activation minimizes systemic exposure and associated side effects. The therapeutic efficacy of des-CIC is intrinsically linked to its high binding affinity for the glucocorticoid receptor (GR), which is significantly greater than that of the parent compound, ciclesonide.[5][6] This document provides a detailed overview of the glucocorticoid receptor binding affinity of desisobutyryl ciclesonide, methodologies for its determination, and the subsequent signaling cascade.

Glucocorticoid Receptor Binding Affinity: Quantitative Data

Desisobutyryl ciclesonide exhibits a high binding affinity for the glucocorticoid receptor, a key determinant of its potent anti-inflammatory activity. Its affinity is approximately 100 to 120 times higher than that of the parent compound, ciclesonide.[2][6][7] Quantitative data from various studies are summarized below, often presented relative to dexamethasone (B1670325), a standard reference glucocorticoid.

| Compound | Binding Affinity Metric | Value | Receptor Source | Reference |

| Desisobutyryl Ciclesonide (des-CIC) | Relative Binding Affinity (RBA) | 1200 - 1212 | Recombinant Human GR | [5][6] |

| Desisobutyryl Ciclesonide (des-CIC) | IC50 | 1.75 nM | Human GR | [8] |

| Ciclesonide (Prodrug) | Relative Binding Affinity (RBA) | 12 | Recombinant Human GR | [5][6] |

| Dexamethasone (Reference) | Relative Binding Affinity (RBA) | 100 | Recombinant Human GR | [5][6] |

| Budesonide | Relative Binding Affinity (RBA) | 935 | Recombinant Human GR | [9] |

| Fluticasone Propionate | Relative Binding Affinity (RBA) | 1775 | Recombinant Human GR | [9] |

Relative Binding Affinity (RBA) is expressed relative to dexamethasone, which is assigned a value of 100.

Experimental Protocols

The determination of glucocorticoid receptor binding affinity is typically performed using competitive radioligand binding assays. These assays measure the ability of a test compound (e.g., des-CIC) to displace a radiolabeled ligand from the glucocorticoid receptor.

Protocol: Competitive Radioligand Binding Assay for GR Affinity

1. Objective: To determine the in vitro binding affinity (e.g., IC50, Ki) of desisobutyryl ciclesonide for the human glucocorticoid receptor.

2. Materials:

-

Receptor Source: Recombinant human glucocorticoid receptor (ligand-binding domain) or cytosolic extracts from cells expressing GR (e.g., A549 human lung epithelial cells).[10][11]

-

Radioligand: [³H]-Dexamethasone, a high-affinity radiolabeled GR agonist.[11]

-

Test Compound: Desisobutyryl ciclesonide, dissolved in a suitable solvent (e.g., DMSO).

-

Reference Compound: Unlabeled Dexamethasone.

-

Assay Buffer: e.g., Tris-HCl buffer containing molybdate, dithiothreitol (B142953) (DTT), and glycerol (B35011) to stabilize the receptor.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail: For radioactivity measurement.

-

Instrumentation: 96-well filter plates, vacuum manifold, liquid scintillation counter.

3. Procedure:

-

Preparation: A dilution series of the test compound (des-CIC) and the reference compound (unlabeled dexamethasone) is prepared in the assay buffer.

-

Incubation: In a 96-well plate, the recombinant human GR, a fixed concentration of [³H]-Dexamethasone, and varying concentrations of the test compound or reference compound are combined.[11]

-

Total Binding Wells: Contain GR and [³H]-Dexamethasone only (no competitor).

-

Non-specific Binding Wells: Contain GR, [³H]-Dexamethasone, and a high concentration of unlabeled dexamethasone to saturate the receptors.

-

Test Wells: Contain GR, [³H]-Dexamethasone, and the serial dilutions of des-CIC.

-

-

Equilibrium: The plate is incubated, typically at 4°C for 18-24 hours, to allow the binding reaction to reach equilibrium.[11]

-

Separation: The contents of the wells are transferred to a filter plate. A vacuum is applied to separate the receptor-bound radioligand (retained on the filter) from the free, unbound radioligand (which passes through).

-

Washing: The filters are washed rapidly with cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: The filters are dried, and a scintillation cocktail is added to each well. The radioactivity retained on the filters is then measured using a liquid scintillation counter.

4. Data Analysis:

-

Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

Dose-Response Curve: The percentage of specific binding is plotted against the logarithm of the competitor concentration (des-CIC).

-

IC50 Determination: A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of des-CIC required to inhibit 50% of the specific binding of [³H]-Dexamethasone.

-

Ki Calculation: The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.

Visualizations: Pathways and Workflows

Signaling Pathway of Desisobutyryl Ciclesonide

Caption: Glucocorticoid receptor signaling pathway for desisobutyryl ciclesonide.

Experimental Workflow: GR Binding Assay

Caption: Experimental workflow for a competitive radioligand binding assay.

Mechanism of Action Post-Receptor Binding

The anti-inflammatory effects of des-CIC are mediated through its interaction with the glucocorticoid receptor.[7]

-

Activation and Binding: Inhaled ciclesonide is converted by esterases in the airways to active des-CIC.[1][12] Des-CIC then diffuses into the cell and binds to the GR located in the cytoplasm, which is part of a complex with heat shock proteins (HSPs). This binding causes the dissociation of the HSPs.[3]

-

Nuclear Translocation and Dimerization: The activated des-CIC-GR complex translocates into the nucleus and dimerizes.[3][7]

-

Gene Regulation: The GR dimer interacts with DNA and other transcription factors to modulate gene expression:

-

Transactivation: The dimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of certain genes.[3][13] This upregulates the transcription of anti-inflammatory proteins like lipocortin-1, which in turn inhibits phospholipase A2, a key enzyme in the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[3][13]

-

Transrepression: The GR monomer or dimer can also suppress inflammation by physically interacting with and inhibiting pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[14] This "tethering" mechanism prevents these factors from activating the expression of cytokines, chemokines, and other pro-inflammatory molecules.[3]

-

This dual action of transactivation and transrepression underlies the potent and broad anti-inflammatory effects of desisobutyryl ciclesonide in the airways.

References

- 1. Metabolism of ciclesonide in the upper and lower airways: review of available data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. publications.ersnet.org [publications.ersnet.org]

- 3. What is the mechanism of Ciclesonide? [synapse.patsnap.com]

- 4. Ciclesonide--a novel corticosteroid for the management of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ciclesonide: a safe and effective inhaled corticosteroid for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ciclesonide: a novel inhaled corticosteroid for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. caymanchem.com [caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Ciclesonide | C32H44O7 | CID 6918155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

Ciclesonide as a Prodrug for Desisobutyryl-ciclesonide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ciclesonide (B122086) is an inhaled corticosteroid (ICS) designed as a prodrug to minimize local and systemic side effects associated with conventional corticosteroid therapy.[1][2] Upon inhalation, ciclesonide is delivered to the lungs where it is enzymatically converted to its active metabolite, desisobutyryl-ciclesonide (B8069184) (des-CIC).[3][4] This targeted activation within the lung tissue, coupled with the high glucocorticoid receptor affinity of des-CIC, provides potent anti-inflammatory effects directly at the site of action.[1][5] This guide provides a comprehensive overview of the activation, mechanism of action, and experimental evaluation of ciclesonide as a prodrug for des-CIC.

Mechanism of Activation and Action

Ciclesonide itself possesses low affinity for the glucocorticoid receptor.[1][3] Its therapeutic activity is dependent on its bioactivation to des-CIC. This conversion is mediated by endogenous esterases present in the airways.[6][7]

The activation of ciclesonide to des-CIC is a critical step for its anti-inflammatory effects. Des-CIC exhibits a significantly higher binding affinity for the glucocorticoid receptor, approximately 100 to 120 times greater than the parent compound.[1][8][9] This enhanced affinity leads to potent modulation of gene expression, resulting in the suppression of pro-inflammatory cytokines and other mediators of inflammation.[10][11]

Following its activation, des-CIC can undergo reversible esterification with fatty acids, such as oleic acid, to form fatty acid conjugates.[6][12][13] These conjugates are highly lipophilic and can be retained in the lung tissue, creating a local depot of the active drug.[3][7] This prolonged retention may contribute to the once-daily dosing regimen of ciclesonide.[6][14]

Pharmacokinetics and Metabolism

The pharmacokinetic profile of ciclesonide is characterized by low oral bioavailability and high first-pass metabolism, which minimizes systemic exposure and the risk of systemic side effects.[2][9][15] After inhalation, ciclesonide that is swallowed is effectively cleared by the liver.[16]

In the systemic circulation, both ciclesonide and des-CIC are highly bound to plasma proteins (≥99%), further limiting their systemic activity.[9][15] Des-ciclesonide is metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme, to inactive metabolites.[15]

Quantitative Data Summary

The following tables summarize key quantitative data for ciclesonide and its active metabolite, des-CIC.

Table 1: Glucocorticoid Receptor (GR) Binding Affinity

| Compound | Relative Binding Affinity (Dexamethasone = 100) | Reference |

| Ciclesonide | 12 | [1][3][5] |

| Desisobutyryl-ciclesonide (des-CIC) | 1212 | [3][5] |

| Budesonide | 905 | [5] |

Table 2: In Vitro Hydrolysis of Ciclesonide to Des-CIC

| Tissue/Cell Type | Incubation Conditions | Conversion Rate | Reference |

| Normal Human Bronchial Epithelial (NHBE) Cells | 5 µM Ciclesonide | ~30% conversion at 4h, almost complete by 24h | [16] |

| Human Liver Microsomes | 500 µM Ciclesonide | 25.4 nmol/g tissue/min | [16] |

| Human Liver Cytosol | 500 µM Ciclesonide | 62.9 nmol/g tissue/min | [16] |

| Human Peripheral Lung Microsomes | 500 µM Ciclesonide | 0.089 nmol/g tissue/min | [16] |

| Human Peripheral Lung Cytosol | 500 µM Ciclesonide | 0.915 nmol/g tissue/min | [16] |

Table 3: Pharmacokinetic Parameters of Desisobutyryl-ciclesonide (des-CIC) after Inhalation of Ciclesonide

| Parameter | Value | Reference |

| Time to Maximum Serum Concentration (tmax) | 0.75 - 1.5 hours | [8] |

| Terminal Elimination Half-life (t1/2) | 5.7 hours | [8] |

| Plasma Protein Binding | ≥ 99% | [9][15] |

| Oral Bioavailability | < 1% | [9][15] |

Experimental Protocols

In Vitro Hydrolysis of Ciclesonide in Human Lung Tissue Slices

Objective: To determine the rate of conversion of ciclesonide to des-CIC in a physiologically relevant ex vivo model.

Methodology:

-

Tissue Preparation: Obtain fresh human lung tissue and prepare precision-cut lung slices (PCLS) of approximately 200-250 µm thickness.

-

Incubation: Incubate the PCLS in a culture medium (e.g., DMEM) containing a known concentration of [14C]-labeled ciclesonide (e.g., 25 µM) for various time points (e.g., 2, 6, and 24 hours).[17]

-

Sample Collection: At each time point, collect both the culture medium and the lung tissue slices.

-

Extraction: Homogenize the lung tissue slices in an appropriate solvent (e.g., methanol) to extract ciclesonide and its metabolites.

-

Analysis: Analyze the extracts and the culture medium using high-performance liquid chromatography (HPLC) with ultraviolet and radiochemical detection to quantify the concentrations of ciclesonide and des-CIC.[17] Mass spectrometry can be used to confirm the identity of the metabolites.[17]

Glucocorticoid Receptor Binding Affinity Assay

Objective: To determine the relative binding affinity of ciclesonide and des-CIC for the glucocorticoid receptor.

Methodology:

-

Receptor Preparation: Prepare a cytosolic fraction containing glucocorticoid receptors from a suitable source, such as rat lung or a cell line overexpressing the human glucocorticoid receptor.

-

Competitive Binding: Incubate the receptor preparation with a fixed concentration of a radiolabeled glucocorticoid (e.g., [3H]-dexamethasone) and varying concentrations of the unlabeled test compounds (ciclesonide, des-CIC, and a reference standard like dexamethasone).

-

Separation: Separate the receptor-bound and unbound radioligand using a method such as dextran-coated charcoal or filtration.

-

Quantification: Measure the radioactivity of the receptor-bound fraction using liquid scintillation counting.

-

Data Analysis: Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The relative binding affinity can then be calculated by comparing the IC50 values of the test compounds to that of the reference standard.

Visualizations

Signaling Pathway of Ciclesonide Activation

Caption: Ciclesonide is hydrolyzed by intracellular esterases to its active form, des-CIC.

Experimental Workflow for In Vitro Hydrolysis

Caption: Workflow for determining the in vitro conversion of ciclesonide to des-CIC.

Logical Relationship of Ciclesonide's Prodrug Properties

Caption: Key properties of ciclesonide contributing to its efficacy and safety.

References

- 1. Ciclesonide: a novel inhaled corticosteroid for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ciclesonide: A Pro-Soft Drug Approach for Mitigation of Side Effects of Inhaled Corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ciclesonide: a safe and effective inhaled corticosteroid for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ciclesonide--a novel corticosteroid for the management of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo anti-inflammatory activity of the new glucocorticoid ciclesonide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ciclesonide for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. publications.ersnet.org [publications.ersnet.org]

- 9. go.drugbank.com [go.drugbank.com]

- 10. academic.oup.com [academic.oup.com]

- 11. | BioWorld [bioworld.com]

- 12. Metabolism of ciclesonide in the upper and lower airways: review of available data - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. go.drugbank.com [go.drugbank.com]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. The role of esterases in the metabolism of ciclesonide to desisobutyryl-ciclesonide in human tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In Vitro metabolism of ciclesonide in human lung and liver precision-cut tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Ultrasensitive Quantification of Desisobutyryl-Ciclesonide in Human Serum by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and highly sensitive method for the quantitative analysis of desisobutyryl-ciclesonide (B8069184) (des-CIC), the active metabolite of the inhaled corticosteroid ciclesonide (B122086), in human serum. Ciclesonide is a prodrug that is converted by intracellular esterases in the airways to des-CIC, which possesses a 100-fold greater binding affinity for the glucocorticoid receptor.[1][2] An accurate and precise analytical method is crucial for pharmacokinetic studies and clinical trial monitoring. The described method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), providing a lower limit of quantification (LLOQ) of 1 pg/mL, a significant improvement over previously reported methods.[3][4] This enhanced sensitivity is essential for fully characterizing the pharmacokinetic profiles of des-CIC, especially in studies involving low-dose ciclesonide administration.[3][4]

Introduction

Ciclesonide is an inhaled corticosteroid used for the treatment of asthma and allergic rhinitis.[1] Its therapeutic effect is mediated by its active metabolite, desisobutyryl-ciclesonide (des-CIC), formed locally in the airways through enzymatic hydrolysis.[2][5][6] To understand the systemic exposure and pharmacokinetic properties of des-CIC, a highly sensitive and specific analytical method for its quantification in human serum is required. This application note provides a detailed protocol for a validated LC-MS/MS method that has been successfully applied in clinical research settings.[3][4]

Experimental

Materials and Reagents

-

Desisobutyryl-ciclesonide (des-CIC) reference standard

-

Desisobutyryl-ciclesonide-d11 (des-CIC-d11) internal standard (IS)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

1-Chlorobutane (B31608) (HPLC grade)

-

Human serum (drug-free)

Sample Preparation

A liquid-liquid extraction (LLE) procedure is employed for the extraction of des-CIC and the internal standard from human serum.

Protocol:

-

Thaw human serum samples at room temperature.

-

To 0.500 mL of human serum in a clean tube, add 20 µL of the internal standard working solution (des-CIC-d11).[3]

-

Vortex mix for approximately 15 seconds.

-

Add 0.50 mL of 200 mmol/L ammonium acetate solution and briefly mix.[3]

-

Add 2.0 mL of 1-chlorobutane and vortex mix for 5 minutes to extract the analytes.[3]

-

Centrifuge at 12,000 x g for 5 minutes.[3]

-

Freeze the aqueous (lower) phase in a dry-ice/acetone bath.

-

Decant the organic (upper) phase into a clean tube.

-

Evaporate the organic phase to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography

A reversed-phase liquid chromatography system is used for the separation of des-CIC and its internal standard.

| Parameter | Value |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Methanol/Acetonitrile (50:50, v/v) |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Gradient | As required to achieve separation |

Mass Spectrometry

A tandem mass spectrometer equipped with an atmospheric pressure photoionization (APPI) or atmospheric pressure chemical ionization (APCI) source is used for detection.[3][7]

| Parameter | Value |

| Ionization Mode | Positive |

| Ion Source | APPI or APCI |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (des-CIC) | To be optimized based on instrument |

| MRM Transition (des-CIC-d11) | To be optimized based on instrument |

Results and Discussion

Method Validation

The method was fully validated according to regulatory guidelines. The validation parameters are summarized in the table below.

| Validation Parameter | Result |

| Linearity (r²) | > 0.99 |

| Calibration Range | 1 - 500 pg/mL |

| Lower Limit of Quantification (LLOQ) | 1 pg/mL[3][4] |

| Inter-assay Precision (%CV) | ≤ 9.6%[3][4] |

| Inter-assay Accuracy (%Bias) | ± 4.0%[3][4] |

| Extraction Recovery | Approximately 85%[3][4] |

Stability

Desisobutyryl-ciclesonide was found to be stable in human serum under various storage conditions.

| Stability Condition | Result |

| Freeze-Thaw Cycles (3 cycles) | Stable[3][4] |

| Bench Top (24 hours at room temperature) | Stable[3][4] |

| Long-Term (-20°C and -70°C for up to 706 days) | Stable[3][4] |

Visualizations

Metabolic Pathway of Ciclesonide

Caption: Metabolic activation of Ciclesonide to des-CIC.

Experimental Workflow

Caption: Workflow for des-CIC analysis in human serum.

Logical Relationship of Method Validation

Caption: Key components of the analytical method validation.

Conclusion

The LC-MS/MS method described provides a highly sensitive, specific, and robust approach for the quantification of desisobutyryl-ciclesonide in human serum. With a lower limit of quantification of 1 pg/mL, this method is well-suited for pharmacokinetic studies requiring the measurement of low systemic concentrations of the active metabolite of ciclesonide. The detailed protocol and validation data presented herein can be readily implemented by researchers in the field of drug development and clinical pharmacology.

References

- 1. Metabolism of ciclesonide in the upper and lower airways: review of available data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ciclesonide: a novel inhaled corticosteroid for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. frontagelab.com [frontagelab.com]

- 4. An Ultrasensitive LC-APPI-MS/MS Method for Simultaneous Determination of Ciclesonide and Active Metabolite Desisobutyryl-Ciclesonide in Human Serum and Its Application to a Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. publications.ersnet.org [publications.ersnet.org]

- 6. Ciclesonide for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simultaneous determination of ciclesonide and its active metabolite desisobutyryl-ciclesonide in human plasma by LC-APCI-MS/MS: application to pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Sensitivity Quantification of Ciclesonide and its Active Metabolite Desisobutyryl-Ciclesonide in Human Serum using LC-APPI-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and ultrasensitive liquid chromatography-atmospheric pressure photoionization-tandem mass spectrometry (LC-APPI-MS/MS) method for the simultaneous determination of the inhaled corticosteroid ciclesonide (B122086) (CIC) and its pharmacologically active metabolite, desisobutyryl-ciclesonide (B8069184) (des-CIC), in human serum. Atmospheric Pressure Photoionization (APPI) is an effective ionization technique for this analysis, offering high sensitivity and selectivity for corticosteroids.[1][2][3] The method described herein achieves a lower limit of quantification (LLOQ) of 1 pg/mL for both analytes, making it suitable for pharmacokinetic studies where systemic exposure is low.[4][5] The protocol includes a straightforward liquid-liquid extraction (LLE) procedure for sample preparation and has been validated for accuracy, precision, and stability.

Introduction

Ciclesonide is a prodrug corticosteroid used in the treatment of asthma.[6] Following administration, it is converted by intracellular esterases in the lungs to its active metabolite, desisobutyryl-ciclesonide.[6][7] Accurate measurement of both the parent drug and its active metabolite is crucial for pharmacokinetic and bioavailability studies. Due to the low systemic concentrations following inhalation, a highly sensitive analytical method is required.[4][5]

While various LC-MS/MS methods have been developed using electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), APPI has demonstrated significant advantages for the analysis of less polar compounds like corticosteroids, offering improved sensitivity and reduced matrix effects.[1][2][3] This application note details a validated LC-APPI-MS/MS method with a 10-fold sensitivity improvement over previously reported methods, which is essential for fully characterizing the pharmacokinetic profiles of ciclesonide and desisobutyryl-ciclesonide.[4][5]

Experimental

Materials and Reagents

-

Ciclesonide and desisobutyryl-ciclesonide reference standards

-

Ciclesonide-d11 (CIC-d11) and desisobutyryl-ciclesonide-d11 (des-CIC-d11) as internal standards (IS)

-

HPLC-grade methanol, acetonitrile, and 1-chlorobutane (B31608)

-

Formic acid (≥98%)

-

Human serum (drug-free)

-

Deionized water

Sample Preparation

A liquid-liquid extraction (LLE) method was employed for the extraction of CIC and des-CIC from human serum.

Protocol:

-

Pipette 500 µL of human serum into a clean microcentrifuge tube.

-

Add the internal standard solution (CIC-d11 and des-CIC-d11).

-

Add 3 mL of 1-chlorobutane as the extraction solvent.

-

Vortex the mixture for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 20 µL of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation was performed using a reversed-phase C18 column.

Table 1: Chromatographic Conditions

| Parameter | Value |

| HPLC System | Standard LC System |

| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Methanol/Acetonitrile (50:50, v/v) |

| Gradient | Isocratic or gradient elution as optimized for separation |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 20 µL |

| Autosampler Temperature | 4°C |

| Run Time | Approximately 4.7 minutes[4] |

Mass Spectrometry

A triple quadrupole mass spectrometer equipped with an APPI source was used for detection.

Table 2: Mass Spectrometry Conditions

| Parameter | Value |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Source | Atmospheric Pressure Photoionization (APPI) |

| Polarity | Positive |

| Ionization Mode | Multiple Reaction Monitoring (MRM) |

| Nebulizer Gas | As per instrument manufacturer's recommendation |

| Drying Gas Flow | As per instrument manufacturer's recommendation |

| Drying Gas Temperature | As per instrument manufacturer's recommendation |

| Capillary Voltage | As per instrument manufacturer's recommendation |

Table 3: MRM Transitions and Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Ciclesonide (CIC) | Optimized Value | Optimized Value | 200 | Optimized Value |

| des-CIC | Optimized Value | Optimized Value | 200 | Optimized Value |

| CIC-d11 (IS) | Optimized Value | Optimized Value | 200 | Optimized Value |

| des-CIC-d11 (IS) | Optimized Value | Optimized Value | 200 | Optimized Value |

Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.

Results and Discussion

The developed LC-APPI-MS/MS method demonstrated excellent performance for the quantification of ciclesonide and desisobutyryl-ciclesonide in human serum.

Method Validation

The method was validated according to established guidelines for bioanalytical method validation.

Table 4: Method Validation Summary

| Parameter | Result |

| Linearity Range | 1 - 500 pg/mL[4][5] |

| Correlation Coefficient (r²) | > 0.99 for both analytes[4][5] |

| Lower Limit of Quantification (LLOQ) | 1 pg/mL for both analytes[4][5] |

| Inter-assay Precision (%CV) | ≤ 9.6%[4][5] |

| Inter-assay Accuracy (%Bias) | ± 4.0%[4][5] |

| Extraction Recovery | Approximately 85% for both analytes[4][5] |

| Stability | Stable for 3 freeze-thaw cycles, 24h at room temperature, and long-term at -20°C and -70°C[4][5] |

The use of APPI as the ionization source was a key factor in achieving the low LLOQ of 1 pg/mL, a significant improvement over previously published methods.[4][5] This high sensitivity is crucial for accurately characterizing the pharmacokinetic profiles of ciclesonide and its active metabolite, especially in studies involving low inhaled doses.

Visualizations

Caption: Experimental workflow for the analysis of ciclesonide and des-CIC.

Caption: Metabolic activation of ciclesonide to desisobutyryl-ciclesonide.

Conclusion

This application note presents a highly sensitive and robust LC-APPI-MS/MS method for the simultaneous quantification of ciclesonide and its active metabolite, desisobutyryl-ciclesonide, in human serum. The method's low LLOQ of 1 pg/mL makes it exceptionally well-suited for pharmacokinetic studies of inhaled ciclesonide. The use of APPI provides superior sensitivity for these corticosteroids compared to other ionization techniques. The detailed protocol for sample preparation and analysis provides a reliable framework for researchers in drug development and clinical pharmacology.

References

- 1. Fourier transform ion cyclotron resonance mass spectrometry using atmospheric pressure photoionization for high-resolution analyses of corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Atmospheric-pressure photoionization - Wikipedia [en.wikipedia.org]

- 3. austinpublishinggroup.com [austinpublishinggroup.com]

- 4. frontagelab.com [frontagelab.com]

- 5. An Ultrasensitive LC-APPI-MS/MS Method for Simultaneous Determination of Ciclesonide and Active Metabolite Desisobutyryl-Ciclesonide in Human Serum and Its Application to a Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for the Use of Desisobutyryl Ciclesonide-d11 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the use of Desisobutyryl ciclesonide-d11 (B12410966) (des-CIC-d11) as an internal standard in pharmacokinetic (PK) studies of ciclesonide (B122086) and its active metabolite, desisobutyryl ciclesonide (des-CIC). Ciclesonide is an inhaled corticosteroid prodrug used for the treatment of asthma.[1][2][3] It is converted in the lungs by esterases to its pharmacologically active metabolite, des-CIC.[1][4][5][6][7] Understanding the pharmacokinetic profile of des-CIC is crucial for drug development and clinical use. The use of a stable isotope-labeled internal standard like des-CIC-d11 is considered the gold standard for quantitative bioanalysis by mass spectrometry, ensuring accuracy and precision.[8][9][10]

Introduction to Desisobutyryl Ciclesonide-d11